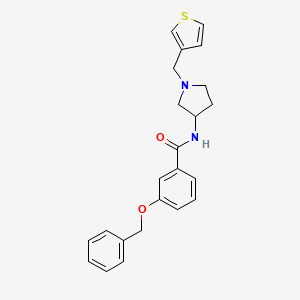

3-(benzyloxy)-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)benzamide

Description

Properties

IUPAC Name |

3-phenylmethoxy-N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O2S/c26-23(24-21-9-11-25(15-21)14-19-10-12-28-17-19)20-7-4-8-22(13-20)27-16-18-5-2-1-3-6-18/h1-8,10,12-13,17,21H,9,11,14-16H2,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYFCBDZJQKFLFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1NC(=O)C2=CC(=CC=C2)OCC3=CC=CC=C3)CC4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzyloxy)-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)benzamide typically involves multiple steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.

Introduction of the Thiophen-3-ylmethyl Group: This step involves the alkylation of the pyrrolidine ring with a thiophen-3-ylmethyl halide under basic conditions.

Attachment of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group.

Formation of the Benzamide Core: The final step involves the amidation reaction between the benzyloxy-substituted pyrrolidine and a benzoyl chloride derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

Reduction: Reduction reactions can target the carbonyl group in the benzamide core, potentially converting it to an amine.

Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Amines or alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities, primarily due to its structural features that allow it to interact with various biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrrole-containing compounds, including derivatives similar to 3-(benzyloxy)-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)benzamide. These compounds have demonstrated significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. The minimum inhibitory concentrations (MICs) reported for related compounds indicate potent antibacterial properties, suggesting that modifications in the structure can lead to enhanced efficacy .

Anticancer Properties

In vitro studies have shown that compounds with similar structural motifs can exhibit cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis or cell cycle arrest in cancer cells. For instance, related benzamide derivatives have been evaluated for their activity against HeLa cells, showing promising results that warrant further investigation into their potential as anticancer agents .

Neuroprotective Effects

Emerging research indicates that certain derivatives may possess neuroprotective properties by targeting specific kinases involved in neuronal survival. Compounds that inhibit MAP4 kinases have been shown to protect motor neurons from degeneration, suggesting a potential application in treating neurodegenerative diseases .

Case Studies and Findings

Several studies have documented the efficacy of related compounds in various therapeutic contexts:

- Antitubercular Activity : A series of pyrrole derivatives were synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis. Compounds exhibited IC50 values below 1 µg/mL, indicating strong potential for further development as anti-TB agents .

- Antibacterial Evaluation : Pyrrole benzamide derivatives were tested for their antibacterial activity against both Gram-positive and Gram-negative bacteria. Some compounds showed MIC values significantly lower than standard antibiotics, highlighting their potential as novel antibacterial agents .

- Cytotoxicity Against Cancer Cells : In vitro assessments revealed that certain derivatives could effectively inhibit the proliferation of cancer cell lines such as HeLa and MCF-7, with mechanisms involving apoptosis induction being investigated .

Mechanism of Action

The mechanism of action of 3-(benzyloxy)-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)benzamide involves its interaction with specific molecular targets. The benzamide core can interact with proteins or enzymes, potentially inhibiting their activity. The thiophene ring may also play a role in binding to specific sites within biological molecules, affecting their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of the target compound with structurally related benzamide derivatives, focusing on substituents, molecular properties, and inferred biological relevance.

2.1 Structural Features and Substituent Analysis

2.2 Physicochemical and Pharmacological Insights

- Electronic Effects : Thiophene’s electron-rich π-system may facilitate interactions with aromatic residues in proteins, contrasting with the electron-withdrawing chloro () or trifluoromethyl () groups in other derivatives.

- Conformational Flexibility : The pyrrolidine-thiophen-3-ylmethyl moiety in the target compound allows for adaptable binding modes, unlike rigid thiazole () or pyridine () substituents.

Biological Activity

3-(Benzyloxy)-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, focusing on its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

The molecular structure of this compound can be represented as follows:

This compound features a benzyloxy group, a pyrrolidine moiety, and a thiophene ring. The synthesis typically involves multi-step reactions, including the formation of the pyrrolidine derivative and subsequent coupling with the benzyloxy and thiophene components.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing thiophene rings have shown enhanced activity against various bacterial strains. In vitro studies demonstrated that certain synthesized derivatives had minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting strong antibacterial potential .

Antitumor Activity

The compound's structure suggests potential antitumor activity, particularly due to the presence of the pyrrolidine and thiophene moieties. Studies have shown that similar compounds can inhibit key enzymes involved in tumor progression, such as Aurora-A kinase and telomerase . The SAR indicates that modifications on the thiophene ring can significantly enhance cytotoxicity against cancer cell lines.

Neuroprotective Effects

Recent investigations into related compounds have highlighted neuroprotective effects, particularly through modulation of neurotransmitter systems. For example, derivatives have been shown to activate pathways involving AKT and PKA, which are crucial in neuroprotection . This suggests that this compound may also exhibit similar neuroprotective properties.

Case Studies

- Antimicrobial Evaluation : A study synthesized various benzyloxy-pyrrolidine derivatives, including those with thiophene substitutions. The results indicated promising anti-mycobacterial activities with IC50 values below 1 µg/mL against Mycobacterium tuberculosis .

- Antitumor Activity : A series of pyrrolidine derivatives were evaluated for their antitumor effects against different cancer cell lines. The presence of electron-withdrawing groups on the thiophene ring was found to enhance cytotoxicity significantly .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by:

- Substitution on the Thiophene Ring : Modifications can enhance antimicrobial and cytotoxic activities.

- Pyrrolidine Configuration : The stereochemistry of the pyrrolidine moiety plays a critical role in receptor binding and biological efficacy.

| Compound | Activity | MIC (µg/mL) | Notes |

|---|---|---|---|

| 1 | Antibacterial | 3.12 - 12.5 | Active against S. aureus |

| 2 | Antitumor | Varies | Inhibits Aurora-A kinase |

| 3 | Neuroprotective | N/A | Activates AKT/PKA pathways |

Q & A

Q. Basic

Q. Advanced

- High-resolution mass spectrometry (HRMS) : Exact mass (e.g., m/z 407.1682 [M+H]⁺) confirms molecular formula .

- X-ray crystallography : Resolves ambiguities in stereochemistry (e.g., pyrrolidine ring puckering) .

- HPLC-MS purity assays : Reverse-phase C18 columns with acetonitrile/water gradients (90:10 to 50:50) detect impurities <0.1% .

What are the key stability considerations for handling and storing this compound?

Q. Basic

Q. Advanced

- Thermal degradation : Differential scanning calorimetry (DSC) shows decomposition onset at 85°C; avoid heating above 50°C .

- Long-term stability : Accelerated stability studies (40°C/75% RH for 6 months) reveal <5% degradation when stored under argon .

How do structural modifications (e.g., benzyloxy or thiophene groups) influence the compound’s physicochemical properties?

Q. Basic

Q. Advanced

- Trifluoromethyl analogs : Substituting benzyloxy with CF₃ increases metabolic stability (t½ in liver microsomes: 120 vs. 60 min) but reduces aqueous solubility .

- Pyrrolidine conformation : X-ray data shows that N-(thiophen-3-ylmethyl) substitution induces a twisted boat conformation, altering binding kinetics .

What in vitro and in vivo models are suitable for evaluating this compound’s biological activity?

Q. Basic

Q. Advanced

- PK/PD studies : Administer intravenously (1–10 mg/kg) in rodents; monitor plasma half-life via LC-MS/MS .

- Toxicity profiling : Ames test for mutagenicity and hERG binding assays to assess cardiac risk .

How can contradictory data on reaction yields or biological activity be resolved?

Q. Advanced

- Statistical DoE (Design of Experiments) : Optimize reaction parameters (temperature, solvent ratio) to identify yield-limiting factors .

- Meta-analysis : Compare datasets using tools like PRISMA to isolate variables (e.g., purity of starting materials) .

- Structural analogs : Synthesize derivatives to test structure-activity relationship (SAR) hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.